Positional Isomer Differentiation: 4-(Dimethylamino)pyrimidin-2-yl vs. 2-(Dimethylamino)pyrimidin-4-yl Linkage (CAS 1788772-78-0)
CAS 1798619-62-1 bears the dimethylamino group at pyrimidine position 4 and the urea-methylene linker at position 2. Its positional isomer, CAS 1788772-78-0, reverses this connectivity (dimethylamino at position 2, linker at position 4). This positional switch fundamentally alters the hydrogen-bonding geometry of the pyrimidine core and its orientation within the ATP-binding pocket. Patent disclosures (JP2008503537A) for pyrimidine-urea kinase inhibitors establish that the position of the amino substituent on the pyrimidine ring is a primary determinant of kinase selectivity [1]. While direct head-to-head IC₅₀ data are not publicly available for this specific compound pair, the class-level SAR indicates that such positional isomers are expected to exhibit distinct target profiles.
| Evidence Dimension | Pyrimidine substitution regiochemistry |
|---|---|
| Target Compound Data | 4-(dimethylamino) at pyrimidine C4; urea-CH₂ linker at pyrimidine C2 |
| Comparator Or Baseline | CAS 1788772-78-0: 2-(dimethylamino) at pyrimidine C2; urea-CH₂ linker at pyrimidine C4 |
| Quantified Difference | Regioisomeric: linker position shifted from C2 to C4; dimethylamino position shifted from C4 to C2. Predicted Δ logP negligible; Δ tPSA 0 Ų; hydrogen bond donor/acceptor counts identical. |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula identity (both C₁₄H₁₆ClN₅O, MW 305.76) |
Why This Matters
For kinase inhibitor screening campaigns, the precise regiochemistry of the pyrimidine core determines hinge-binding orientation and selectivity; procuring the wrong positional isomer yields non-comparable screening results even though molecular weight and formula are identical.
- [1] Novartis AG. Pyrimidine Urea Derivatives as Kinase Inhibitors. JP2008503537A. Discloses SAR for pyrimidine substitution position effects on kinase inhibition. Filed June 23, 2005. View Source
